![molecular formula C39H72O8 B15129730 4-[2,3-Di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B15129730.png)
4-[2,3-Di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dipalmitoyl-3-succinylglycerol is a synthetic compound with the molecular formula C39H72O8 and a molecular weight of 668.98 g/mol . It is a derivative of glycerol, where two palmitic acid molecules are esterified at the 1 and 2 positions, and a succinic acid moiety is attached at the 3 position. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-3-succinylglycerol can be synthesized through a multi-step process involving the esterification of glycerol with palmitic acid, followed by the introduction of the succinic acid moiety. The general steps are as follows:
Esterification of Glycerol: Glycerol is reacted with palmitic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form 1,2-dipalmitoylglycerol.
Introduction of Succinic Acid: The 1,2-dipalmitoylglycerol is then reacted with succinic anhydride in the presence of a base such as pyridine to form 1,2-dipalmitoyl-3-succinylglycerol.
Industrial Production Methods
Industrial production of 1,2-dipalmitoyl-3-succinylglycerol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and palmitic acid are esterified in industrial reactors.
Purification: The intermediate product, 1,2-dipalmitoylglycerol, is purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dipalmitoyl-3-succinylglycerol undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, palmitic acid, and succinic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the succinic acid moiety, leading to the formation of succinic acid derivatives.
Reduction: Reduction reactions can target the ester bonds, converting them back to alcohols and acids.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrolysis: Glycerol, palmitic acid, and succinic acid.
Oxidation: Succinic acid derivatives.
Reduction: Alcohols and acids.
Wissenschaftliche Forschungsanwendungen
1,2-Dipalmitoyl-3-succinylglycerol has various applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in lipid-based formulations.
Wirkmechanismus
The mechanism of action of 1,2-dipalmitoyl-3-succinylglycerol involves its interaction with cell membranes and lipid metabolism pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also be metabolized by lipases, releasing palmitic acid and succinic acid, which can participate in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: A phospholipid with similar structural features but with a phosphocholine head group instead of succinic acid.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with a phosphoethanolamine head group.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Similar structure but with oleic acid instead of palmitic acid.
Uniqueness
1,2-Dipalmitoyl-3-succinylglycerol is unique due to the presence of the succinic acid moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other glycerol-based lipids and allows for specific interactions with biological membranes and metabolic pathways .
Eigenschaften
Molekularformel |
C39H72O8 |
|---|---|
Molekulargewicht |
669.0 g/mol |
IUPAC-Name |
4-[2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41) |
InChI-Schlüssel |
GNENAKXIVCYCIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15129650.png)

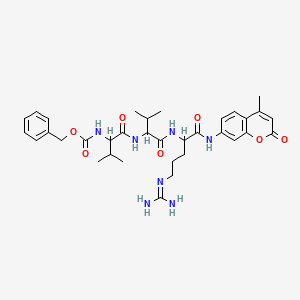
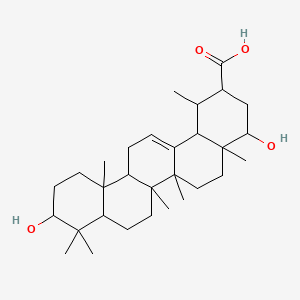

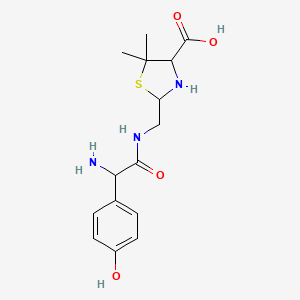

![Methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B15129718.png)
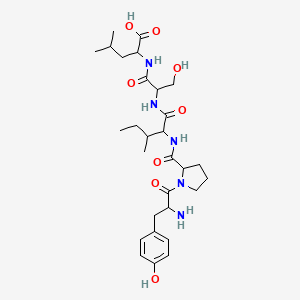
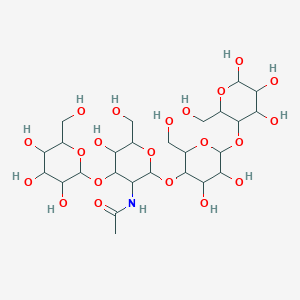
![4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole](/img/structure/B15129740.png)
![2-Amino-3-sulfanylpropanoic acid;5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B15129742.png)


